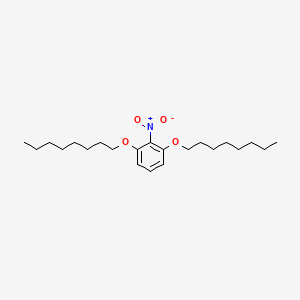
3,3'-(2-Phenylanthracene-9,10-diyl)diperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene typically involves the Suzuki/Sonogashira cross-coupling reactions. This method is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Analyse Chemischer Reaktionen
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacture of dyes and pigments due to its stable and intense coloration.
Wirkmechanismus
The mechanism by which 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and enter an excited state. . This mechanism is crucial in applications like OLEDs and biological imaging.
Vergleich Mit ähnlichen Verbindungen
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is unique compared to other anthracene derivatives due to its specific substitution pattern, which enhances its photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Another derivative with unique photophysical properties.
These compounds share similar applications but differ in their specific properties and efficiencies.
Eigenschaften
CAS-Nummer |
926032-88-4 |
|---|---|
Molekularformel |
C60H34 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
3-(10-perylen-3-yl-2-phenylanthracen-9-yl)perylene |
InChI |
InChI=1S/C60H34/c1-2-12-35(13-3-1)38-28-29-53-54(34-38)60(52-33-31-50-42-23-9-17-37-15-7-21-40(56(37)42)46-25-11-27-48(52)58(46)50)44-19-5-4-18-43(44)59(53)51-32-30-49-41-22-8-16-36-14-6-20-39(55(36)41)45-24-10-26-47(51)57(45)49/h1-34H |
InChI-Schlüssel |
LYWIVTPQXCLSSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

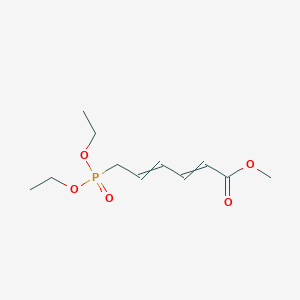
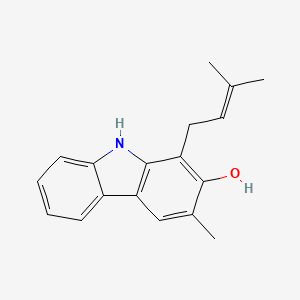
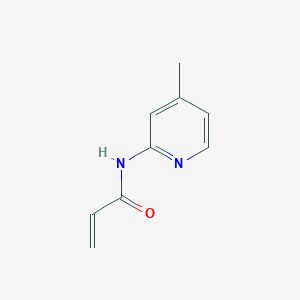
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

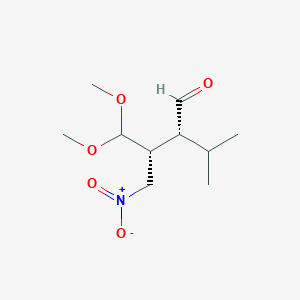
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
